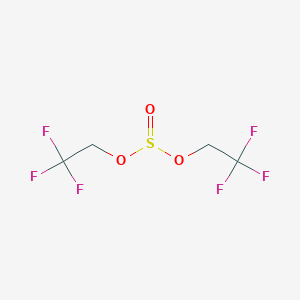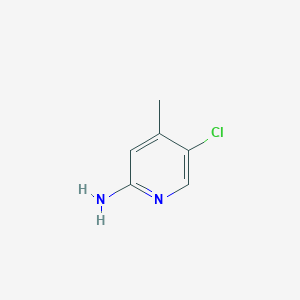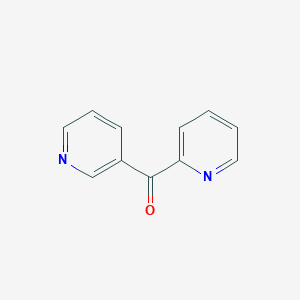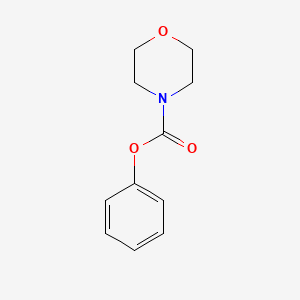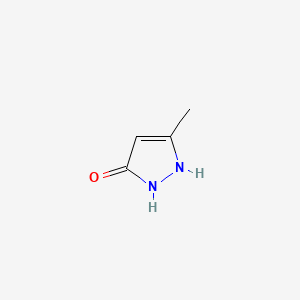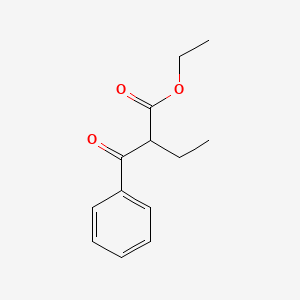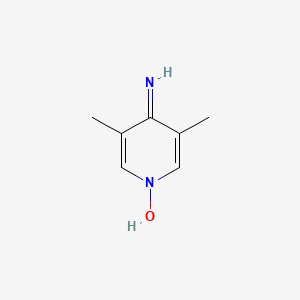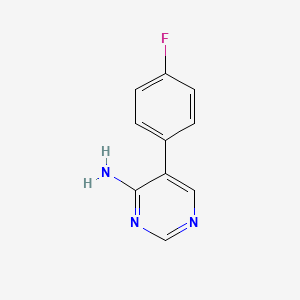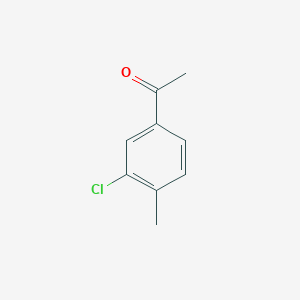
1-(3-氯-4-甲基苯基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "1-(3-Chloro-4-methylphenyl)ethanone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this specific compound, they do provide insights into similar chlorinated aromatic ketones and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic ketones typically involves chlorination reactions. For instance, the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was achieved by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent . Similarly, other chlorinated ketones have been synthesized through various methods, such as one-pot reactions , condensation followed by cyclization , and heterocyclization10. These methods could potentially be adapted for the synthesis of "1-(3-Chloro-4-methylphenyl)ethanone."
Molecular Structure Analysis
The molecular structure of chlorinated aromatic ketones is often characterized using techniques like single-crystal X-ray diffraction , which provides detailed information about the geometry of the molecule. The presence of chlorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions.
Chemical Reactions Analysis
Chlorinated aromatic ketones can participate in various chemical reactions. For example, they can undergo cyclocondensation or react with nucleophiles to form different heterocycles10. The presence of the chloro and ketone groups in these molecules makes them reactive towards nucleophilic attack, which can be exploited in synthetic chemistry to produce a wide range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic ketones can be studied using spectroscopic methods such as FTIR, NMR , and UV-Vis . These techniques provide information on the vibrational and electronic transitions within the molecule, which are influenced by the molecular structure and the presence of substituents like chlorine and methyl groups. Theoretical calculations, such as DFT computations, can also predict properties like HOMO-LUMO gaps, molecular electrostatic potential, and reactivity descriptors .
科学研究应用
化学特性和衍生物
新化合物的合成:Zanguebaricus Lamprothamnus的茎皮提取物产生了两种乙酮,包括一种类似于1-(3-氯-4-甲基苯基)乙酮的新化合物,通过光谱方法确定(Khan, Rutaihwa, & Mhehe, 2003)。
合成方法:一项研究描述了一种便捷的合成2-和3-氨基苯并[b]噻吩的方法,涉及与1-(3-氯-4-甲基苯基)乙酮相关化合物的反应(Androsov et al., 2010)。
抗菌和酶抑制:苯甲基苯酮衍生物,类似于1-(3-氯-4-甲基苯基)乙酮,显示出抗菌和酶抑制性能,突显该化合物在这些领域的潜力(Vásquez-Martínez等,2019)。
超声波研究:包括与1-(3-氯-4-甲基苯基)乙酮相关化合物的二元混合物的超声波研究提供了这些混合物中的二元相互作用的见解(Tangeda & Nallani, 2005)。
抗氧化剂和抗糖尿病药物:新型氯喹啉衍生物,结构类似于1-(3-氯-4-甲基苯基)乙酮,被研究其抗氧化活性和作为抗糖尿病药物的潜力(Murugavel et al., 2017)。
血小板聚集抑制活性:取代的1-(2-羟基苯基)乙酮衍生物,与1-(3-氯-4-甲基苯基)乙酮相关,被筛选其作为血小板聚集抑制剂的潜力(Akamanchi et al., 1999)。
合成和生物活性:与1-(3-氯-4-甲基苯基)乙酮在结构上相关的各种化合物的合成和生物活性评估强调了其在创造有效的抗微生物剂方面的潜力(Sherekar et al., 2022)。
先进合成技术
微波辅助合成:5-苯基-2-羟基苯乙酮衍生物的微波辅助合成,与1-(3-氯-4-甲基苯基)乙酮在结构上相关,突显了该化合物对绿色化学技术的适应性(Soares et al., 2015)。
金属腐蚀抑制:一项关于新型三唑衍生物合成的研究,包括一种类似于1-(3-氯-4-甲基苯基)乙酮的化合物,显示出在酸性环境中作为腐蚀抑制剂的潜力(Jawad et al., 2020)。
安全和危害
属性
IUPAC Name |
1-(3-chloro-4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREFXQVOGOGFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321764 |
Source


|
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)ethanone | |
CAS RN |
90792-98-6 |
Source


|
| Record name | 90792-98-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-chloro-4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

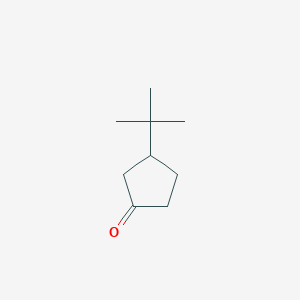
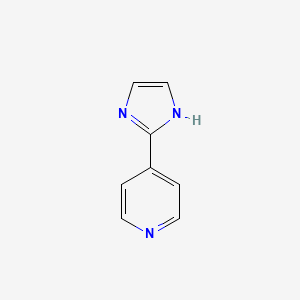
![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

